N-carbomethoxy-L-alanine

Overview

Description

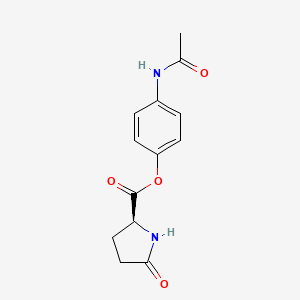

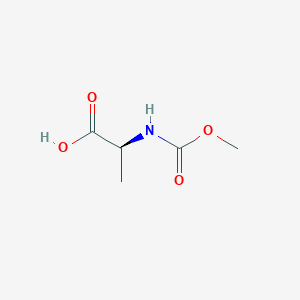

N-carbomethoxy-L-alanine is a compound with the molecular formula C5H9NO4 . It is also known by other names such as (2S)-2-[(methoxycarbonyl)amino]propanoic acid and Moc-Ala-OH .

Synthesis Analysis

The synthesis of N-carbomethoxy-L-alanine has been achieved through a divergent total synthesis of four kopsane alkaloids . Key transformations in the synthesis process include an asymmetric Diels–Alder reaction to assemble the central bicyclo [2.2.2]octane moiety and the quaternary stereocenter at C20, a SmI2-mediated cascade reduction/aldol reaction to construct the five-membered ring and the quaternary stereocenter at C7, and a late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system .Molecular Structure Analysis

The molecular structure of N-carbomethoxy-L-alanine is characterized by a central bicyclo [2.2.2]octane moiety and a quaternary stereocenter at C20 . The structure also includes a five-membered ring and a quaternary stereocenter at C7 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-carbomethoxy-L-alanine include an asymmetric Diels–Alder reaction, a SmI2-mediated cascade reduction/aldol reaction, and a late-stage cascade reductive amination/cyclization .Physical And Chemical Properties Analysis

N-carbomethoxy-L-alanine has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Synthesis of Dendrimers

N-carbomethoxy-L-alanine has been used in the synthesis of dendrimers . Dendrimers are well-defined, dendrimer cluster type covalent structures. In one study, a PAMAM [G5:G3-(TREN)]-N-(4-carbomethoxy) pyrrolidone terminated tecto(dendrimer) was synthesized . This dendrimer exhibits nontraditional intrinsic luminescence (NTIL; excitation 376 nm; emission 455 nm) that has been attributed to three fluorescent components characterized by different fluorescence lifetimes .

DNA Binding

The synthesized dendrimer mentioned above has been shown to form a polyplex with double-stranded DNA . This suggests that N-carbomethoxy-L-alanine could be used in applications that require DNA binding, such as gene therapy or DNA sequencing.

Cell Imaging

The dendrimer also accumulates in endosomal compartments as demonstrated by its unique NTIL emission properties . This suggests that N-carbomethoxy-L-alanine could be used in cell imaging applications, particularly for visualizing endosomal compartments.

Non-Toxicity in Cells

The dendrimer is non-toxic for HeLa and HMEC-1 cells up to a concentration of 10 mg/mL . This indicates that N-carbomethoxy-L-alanine could be used in biomedical applications where non-toxicity is a key requirement.

Non-Linear Optical (NLO) Applications

N-carbomethoxy-L-alanine has been used in the growth of l-Alanine Potassium Chloride single crystals, which are potential materials in NLO device applications . These crystals have been found to have a conversion efficiency that is two times that of urea crystal .

Third Order Nonlinear Optical Susceptibility

The l-Alanine Potassium Chloride crystals have been found to have a positive refractive index, which is self-focusing in nature . This suggests that N-carbomethoxy-L-alanine could be used in applications that require third order nonlinear optical susceptibility.

Future Directions

The divergent total synthesis of N-carbomethoxy-L-alanine opens up new possibilities for the synthesis of other complex molecules . This work could potentially be used for the industrial production of L-α-, L-β-, and L-γ-amino acids . The structural analysis provides new insights on enzyme–substrate interaction, which could shed light on engineering of CβAAs for high catalytic activity and broad substrate specificity .

Mechanism of Action

Target of Action

N-carbomethoxy-L-alanine is a derivative of the amino acid alanine. It is known to interact with enzymes involved in the metabolism of alanine, such as alanine racemase . Alanine racemase plays an essential role in cell wall synthesis in bacteria by converting L-alanine to D-alanine, a key building block in the biosynthesis of peptidoglycan .

Mode of Action

It is known that alanine and its derivatives can inhibit the growth and in vitro proliferation of certain human pathogens in a concentration-dependent manner . This suggests that N-carbomethoxy-L-alanine may interact with its targets, such as alanine racemase, to disrupt normal cellular processes and inhibit growth.

Biochemical Pathways

N-carbomethoxy-L-alanine likely affects the biochemical pathways involving alanine. For instance, it may impact the conversion of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan in bacteria . Additionally, it may influence the production of β-alanine from glucose in genetically modified organisms .

Pharmacokinetics

It is known that the pharmacokinetics of nanoparticles, which can include compounds like n-carbomethoxy-l-alanine, involve their absorption, distribution, metabolism, and excretion (adme)

Result of Action

Given its potential interaction with alanine racemase, it may disrupt the normal function of this enzyme and thereby inhibit the growth of certain bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-carbomethoxy-L-alanine. For instance, the presence of cyanobacteria, which can produce similar compounds, may affect the action of N-carbomethoxy-L-alanine . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFZODJINWJNPZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-carbomethoxy-L-alanine | |

CAS RN |

59190-99-7 | |

| Record name | N-Carbomethoxy-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.